molecular formula C6H7BrO3S B2769653 2-(Bromomethyl)-5-methanesulfonylfuran CAS No. 1909317-63-0

2-(Bromomethyl)-5-methanesulfonylfuran

Cat. No. B2769653
CAS RN: 1909317-63-0
M. Wt: 239.08
InChI Key: MLGGPRWHXUZNIX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methanesulfonylfuran, also known as BMF, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMF is a furan derivative that has a bromomethyl and methanesulfonyl group attached to its structure. The compound has shown promising results in various scientific research studies, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent.

Scientific Research Applications

Synthesis of Antithrombotic and Haemolytically Active Molecules

2-(Bromomethyl)-5-methanesulfonylfuran is used in the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions . These compounds have shown potential as antithrombotic and haemolytically active molecules, which could lead to the development of new therapeutic agents. The ability to selectively functionalize halogenated heterocycles is crucial in medicinal chemistry for creating compounds with specific biological activities.

Organic Building Blocks for Beta-Substituted Acrylates

This compound acts as an organic building block for the preparation of beta-substituted acrylates . These acrylates are essential in various polymerization processes, leading to materials with diverse applications ranging from adhesives to coatings. The versatility of these building blocks allows chemists to tailor the properties of the polymers for specific uses.

Synthesis of Beta-Lactams

Beta-lactams, a class of antibiotics including penicillin, are synthesized using 2-(Bromomethyl)-5-methanesulfonylfuran as a precursor . The synthesis involves cyclization of the corresponding amide, showcasing the compound’s role in creating vital pharmaceuticals.

Preparation of Phenylthiomethyl Derivatives

The compound is utilized in the preparation of various phenylthiomethyl derivatives, such as t-butyl 2-(phenylthiomethyl) propenoate . These derivatives are important intermediates in organic synthesis and can lead to the development of new compounds with potential applications in medicine and agriculture.

Bioluminescence Research

While not directly related to 2-(Bromomethyl)-5-methanesulfonylfuran, the study of bioluminescence has seen the use of similar bromomethyl compounds . These studies have led to applications in gene assays, drug discovery, and in vivo imaging. The compound’s structural similarity suggests potential use in this field, particularly in the synthesis of novel luciferins for bioluminescent assays.

Advanced Material Synthesis

Research into advanced materials, such as borophene, highlights the importance of unique organic compounds like 2-(Bromomethyl)-5-methanesulfonylfuran in synthesizing new materials with exceptional properties . These materials have potential applications in electronics, sensing, and energy storage.

properties

IUPAC Name

2-(bromomethyl)-5-methylsulfonylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGGPRWHXUZNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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